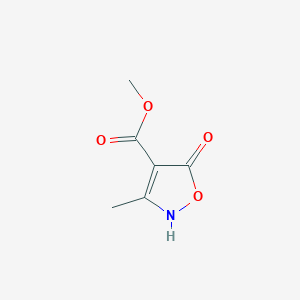![molecular formula C25H37NO B12873749 1-methyl-2-[(Z)-pentadec-10-enyl]quinolin-4-one](/img/structure/B12873749.png)
1-methyl-2-[(Z)-pentadec-10-enyl]quinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-2-[(Z)-pentadec-10-enyl]quinolin-4-one is a quinolone alkaloid that has been isolated from the fruits of the Evodia rutaecarpa plant. This compound is known for its unique structure, which includes a quinoline core substituted with a long aliphatic chain. It is a colorless oil with a molecular formula of C25H37NO and a molecular weight of 367.57 g/mol .
Méthodes De Préparation
The synthesis of 1-methyl-2-[(Z)-pentadec-10-enyl]quinolin-4-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis can be carried out by treating 2-arylquinolin-4(1H)-ones with suitable alkylating agents . Industrial production methods often employ green and sustainable chemistry techniques, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .
Analyse Des Réactions Chimiques
1-methyl-2-[(Z)-pentadec-10-enyl]quinolin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as zinc/acetic acid. The compound can also undergo nucleophilic substitution reactions with halogenated compounds . Major products formed from these reactions include derivatives with modified functional groups, which can exhibit different biological activities .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other quinoline derivatives. In biology, it has been studied for its potential antimicrobial and anticancer properties . In medicine, it is being explored for its potential use in drug development, particularly for its neuroprotective and anti-inflammatory effects . Industrially, it is used in the synthesis of various pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of 1-methyl-2-[(Z)-pentadec-10-enyl]quinolin-4-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in cellular signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of inflammatory responses . Additionally, it may interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparaison Avec Des Composés Similaires
1-methyl-2-[(Z)-pentadec-10-enyl]quinolin-4-one can be compared with other quinoline derivatives, such as 4-hydroxy-2-quinolones and 2-arylquinolin-4(1H)-ones. These compounds share a similar quinoline core but differ in their substituents and biological activities . For instance, 4-hydroxy-2-quinolones are known for their antimicrobial properties, while 2-arylquinolin-4(1H)-ones exhibit anticancer activity . The unique long aliphatic chain in this compound distinguishes it from these similar compounds and contributes to its distinct biological effects .
Propriétés
Formule moléculaire |
C25H37NO |
|---|---|
Poids moléculaire |
367.6 g/mol |
Nom IUPAC |
1-methyl-2-[(Z)-pentadec-10-enyl]quinolin-4-one |
InChI |
InChI=1S/C25H37NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-21-25(27)23-19-16-17-20-24(23)26(22)2/h6-7,16-17,19-21H,3-5,8-15,18H2,1-2H3/b7-6- |
Clé InChI |
PNTAWDRGJFZGEL-SREVYHEPSA-N |
SMILES isomérique |
CCCC/C=C\CCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C |
SMILES canonique |
CCCCC=CCCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(4-Chlorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12873675.png)

![tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate](/img/structure/B12873695.png)



![2-(Methylthio)benzo[d]oxazole-7-carboxamide](/img/structure/B12873712.png)

![2-(Difluoromethyl)benzo[d]oxazol-6-ol](/img/structure/B12873728.png)




